![molecular formula C19H18ClN3O3S2 B3011840 (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1705395-29-4](/img/structure/B3011840.png)
(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Overview
Description
The compound contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, a pyrrole ring, a sulfonyl group, and a ketone group . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound’s structure is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Structural Analysis and Synthesis
This compound and its derivatives have been synthesized and analyzed for their structural properties in several studies. The synthesis involves multi-step reactions, incorporating various functional groups to achieve the desired chemical properties. The structural analysis is often performed using techniques like NMR, FT-IR, and HRMS to confirm the compound's identity and purity.
For example, a series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group have been synthesized and characterized, showing favorable herbicidal and insecticidal activities (Wang et al., 2015). Another study involved the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating anti-tobacco mosaic virus activity (Chen et al., 2010).
Biological Activities
Research has also focused on the biological activities of compounds with similar structural motifs, indicating a range of potential therapeutic applications. Some compounds exhibit antimicrobial and anticancer properties, suggesting the potential for further development into drugs targeting specific diseases.
For instance, molecular docking and antimicrobial activity studies have been conducted on compounds structurally related to the compound , highlighting their potential in treating microbial infections and cancer (Sivakumar et al., 2021). Another study synthesized pyrazole derivatives with significant anti-inflammatory and antibacterial activities, underlining the versatility of this chemical framework in drug design (Ravula et al., 2016).
Molecular Docking and Drug Design
Molecular docking studies are crucial for understanding how these compounds interact with biological targets at the molecular level. This approach helps in the rational design of new compounds with improved efficacy and specificity for their targets. Compounds with the specified structural features have been explored for their binding affinities to various receptors, aiding in the development of drugs with desired biological activities.
One study highlighted the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, showing promise as anticancer and antimicrobial agents (Katariya et al., 2021). These findings support the potential of compounds like "(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone" in contributing to the discovery of new therapeutic agents.
Future Directions
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-13-17(27-19(21-13)22-9-2-3-10-22)18(24)23-11-8-16(12-23)28(25,26)15-6-4-14(20)5-7-15/h2-7,9-10,16H,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESMZBWGSYDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone |
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